![molecular formula C10H13ClO2S B2756661 1-Phenylbutane-2-sulfonyl chloride CAS No. 1553396-48-7](/img/structure/B2756661.png)
1-Phenylbutane-2-sulfonyl chloride
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Overview
Description
1-Phenylbutane-2-sulfonyl chloride is an organo-sulphur compound . It is a liquid in its physical state .
Synthesis Analysis
Sulfonyl chlorides, including 1-Phenylbutane-2-sulfonyl chloride, can be synthesized by chlorosulfonation . This process involves the reaction of sulfur dioxide and chlorine with organic compounds. A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts has been reported . Another method involves the use of a pyrylium salt (Pyry-BF4), which activates the poorly nucleophilic NH2 group in a sulfonamide, enabling the formation of sulfonyl chloride .Molecular Structure Analysis
The molecular structure of 1-Phenylbutane-2-sulfonyl chloride consists of a phenyl group attached to a butane chain, which is further connected to a sulfonyl chloride group . The molecular formula is C10H13ClO2S .Chemical Reactions Analysis
Sulfonyl chlorides, such as 1-Phenylbutane-2-sulfonyl chloride, are known for their reactivity. They can undergo a variety of transformations, permitting the synthesis of complex sulfonamides and sulfonates . They can also react with a variety of nucleophiles .Physical And Chemical Properties Analysis
1-Phenylbutane-2-sulfonyl chloride is a liquid . Its molecular weight is 232.73 .Scientific Research Applications
Organic Synthesis
1-Phenylbutane-2-sulfonyl chloride is an organic compound that can be used in various organic synthesis processes . It can serve as a reagent in the synthesis of other organic compounds, contributing to the development of new materials and pharmaceuticals .
Photocatalysis
In a study on photocatalysis, 1-Phenylbutane-2-sulfonyl chloride was produced from S-arylthioacetates under specific light conditions . This suggests that the compound could have applications in photocatalytic processes, which are important in fields like environmental remediation and energy production .
Pharmaceutical Testing
1-Phenylbutane-2-sulfonyl chloride can be used for pharmaceutical testing . High-quality reference standards of this compound can be used to ensure the accuracy of pharmaceutical research and quality control processes .
Material Science
Given its chemical structure, 1-Phenylbutane-2-sulfonyl chloride might have potential applications in material science. For instance, it could be used in the synthesis of polymers or other materials with specific properties .
Agrochemicals
Sulfur-containing compounds like 1-Phenylbutane-2-sulfonyl chloride are widely used in agrochemicals . Therefore, this compound could potentially be used in the development of new pesticides or fertilizers .
Food Industries
Sulfur compounds also play a significant role in the food industry . 1-Phenylbutane-2-sulfonyl chloride could potentially be used in food processing or preservation, although this would require rigorous safety testing .
Mechanism of Action
Target of Action
1-Phenylbutane-2-sulfonyl chloride is a sulfonyl chloride compound. Sulfonyl chlorides are a class of organic compounds sharing a common functional group commonly involved in organic syntheses . The primary targets of sulfonyl chloride compounds are typically enzymes such as carbonic anhydrase and dihydropteroate synthetase .
Mode of Action
Sulfonyl chlorides typically act by forming covalent bonds with their target enzymes, thereby inhibiting their function . This interaction can lead to changes in the metabolic processes regulated by these enzymes.
Biochemical Pathways
For instance, inhibition of carbonic anhydrase can affect fluid balance and pH regulation, while inhibition of dihydropteroate synthetase can disrupt folate synthesis .
Safety and Hazards
Future Directions
The synthesis and applications of sulfonyl chlorides, including 1-Phenylbutane-2-sulfonyl chloride, continue to be an active area of research . The development of cost-effective and facile synthesis strategies for this class of compounds from easily available and inexpensive starting materials is of interest . The ability to convert primary sulfonamides into other functionalities using sulfonyl chlorides also presents opportunities for drug discovery .
properties
IUPAC Name |
1-phenylbutane-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2S/c1-2-10(14(11,12)13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAUICFQVYMASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylbutane-2-sulfonyl chloride | |
CAS RN |
1553396-48-7 |
Source
|
Record name | 1-phenylbutane-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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